6-Methoxy-1,2-dihydronaphthalene is an organic compound characterized by a naphthalene structure with a methoxy group (-OCH₃) attached to one of its rings. It is a bicyclic compound that falls within the category of polycyclic aromatic hydrocarbons, specifically a derivative of naphthalene. The molecular formula for 6-Methoxy-1,2-dihydronaphthalene is C₁₁H₁₂O, and it has a molecular weight of approximately 176.21 g/mol. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry.
6-Methoxy-1,2-dihydronaphthalene exhibits notable biological activity, particularly in its interactions with enzymes. It has been shown to interact with cytochrome P450 enzymes, which play critical roles in drug metabolism. This interaction can lead to the formation of reactive intermediates that may participate in various biochemical pathways. The compound also has the potential to influence gene expression by acting as a transcriptional regulator, binding to specific DNA sequences and modulating the transcription of target genes.
The compound's effects are mediated through:
Several methods have been developed for synthesizing 6-Methoxy-1,2-dihydronaphthalene:
6-Methoxy-1,2-dihydronaphthalene is utilized in various applications:
Research indicates that 6-Methoxy-1,2-dihydronaphthalene interacts significantly with cytochrome P450 enzymes. This interaction not only affects drug metabolism but may also influence biochemical pathways related to inflammation and apoptosis. Studies have shown that this compound can modulate enzymatic activities and gene expression levels, making it a subject of interest for pharmacological applications.
Several compounds share structural similarities with 6-Methoxy-1,2-dihydronaphthalene. Here are some notable examples:
| Compound Name | Structure Characteristics |
|---|---|
| 1,2-Dihydronaphthalene | Basic naphthalene structure without substituents |
| 3-Bromo-6-methoxy-1,2-dihydronaphthalene | Contains bromine substitution |
| 1-(4-benzyloxyphenyl)-6-methoxy-2-phenyl-3,4-dihydronaphthalene | More complex structure with additional phenyl groups |
The uniqueness of 6-Methoxy-1,2-dihydronaphthalene lies in its specific methoxy substitution at the sixth position of the naphthalene ring. This particular arrangement influences its chemical reactivity and biological activity compared to similar compounds. The presence of the methoxy group enhances solubility and may affect how the compound interacts with biological targets .
The synthesis of 6-methoxy-1,2-dihydronaphthalene traces back to mid-20th-century advancements in aromatic hydrocarbon chemistry. Early methodologies focused on functionalizing naphthalene derivatives through electrophilic substitution and catalytic hydrogenation. A pivotal study in 1977 demonstrated the compound’s synthesis via gas-phase pyrolysis of 1-(2'-methoxyphenyl)-1,3-butadiene, yielding the dihydronaphthalene framework through intramolecular cyclization. This method highlighted the compound’s stability under thermal conditions and its potential as a precursor for tetralone derivatives, which are foundational in medicinal chemistry.
Further refinements emerged in the 2000s, including thallium(III)-mediated ring-contraction reactions to generate indan derivatives, showcasing the compound’s versatility in constructing polycyclic architectures. These historical developments underscore its role as a scaffold for exploring reaction mechanisms and stereochemical outcomes in organic synthesis.
6-Methoxy-1,2-dihydronaphthalene occupies a niche in organic chemistry due to its hybrid structure, which bridges aromatic reactivity and aliphatic flexibility. Key applications include:
The compound’s significance is further amplified by its compatibility with modern catalytic methods, including palladium-catalyzed cross-couplings and asymmetric hydrogenations.
6-Methoxy-1,2-dihydronaphthalene adheres to IUPAC naming conventions, with systematic classification as follows:
| Property | Description |
|---|---|
| IUPAC Name | 6-methoxy-1,2-dihydronaphthalene |
| Molecular Formula | C₁₁H₁₂O |
| Molecular Weight | 160.21 g/mol |
| CAS Registry Number | 60573-58-2 |
| Structural Class | Bicyclic, polycyclic aromatic hydrocarbon derivative |
| Functional Groups | Methoxy (-OCH₃), alkene (C=C) |
The compound’s structure comprises a naphthalene ring system with partial saturation at the 1,2-positions, reducing aromaticity while retaining planar rigidity. Spectroscopic data, including NMR and IR, confirm the methoxy group’s electron-donating effects and the alkene’s conjugation with the aromatic π-system.
Academic interest in 6-methoxy-1,2-dihydronaphthalene spans multiple disciplines:
Recent studies highlight its role in synthesizing sphingosine-1-phosphate receptor agonists, which show promise in treating autoimmune diseases like multiple sclerosis. These applications underscore its enduring relevance in both academic and industrial settings.
6-Methoxy-1,2-dihydronaphthalene is an organic compound characterized by a distinctive molecular structure consisting of a dihydronaphthalene backbone with a methoxy substituent at the 6-position [1] [2]. The compound represents an important class of aromatic heterocycles with significant implications for spectroscopic and electrochemical investigations [3].
6-Methoxy-1,2-dihydronaphthalene exists as a liquid at room temperature (20°C) [3]. The compound demonstrates typical characteristics of substituted dihydronaphthalene derivatives, maintaining fluidity under standard atmospheric conditions. The liquid state facilitates various analytical applications and synthetic transformations, particularly in solution-phase reactions [3].
The solubility characteristics of 6-methoxy-1,2-dihydronaphthalene are primarily governed by its aromatic structure and methoxy substitution pattern. Based on structural analogues, the compound exhibits preferential solubility in organic solvents rather than aqueous media [4]. The presence of the methoxy group (-OCH₃) provides some polarity to the otherwise hydrophobic dihydronaphthalene framework [4].
The compound demonstrates enhanced solubility in dichloromethane and ethanol due to its non-polar aromatic structures [4]. Conversely, solubility in water is very low, reflecting the hydrophobic characteristics of the alkyl and aromatic portions in its structure [4]. Temperature dependency plays a significant role, with solubility increasing with temperature in organic solvents, making dissolution more favorable under heated conditions [4].
The thermal characteristics of 6-methoxy-1,2-dihydronaphthalene include several critical parameters:
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 257.6°C at 760 mmHg (calculated) | [5] |
| Flash Point | 97.449°C (calculated) | [5] |
| Density | 1.043 g/cm³ (calculated) | [5] |
The compound exhibits thermal stability typical of substituted dihydronaphthalene derivatives. However, thermal decomposition studies on related 1,2-dihydronaphthalene compounds indicate that thermal decomposition occurs at elevated temperatures (300-450°C), producing various products including tetralin, naphthalene, hydrogen, and hydrocarbon dimers [6] [7]. The thermal decomposition process involves radical intermediates and hydrogen atom production, which participate in subsequent hydrocracking reactions [6] [7].
Mass spectrometry analysis reveals characteristic collision cross section (CCS) values for various adduct ions of 6-methoxy-1,2-dihydronaphthalene [2]. The predicted CCS values demonstrate ion-specific variations:
The collision cross section data provides valuable insights for analytical identification and quantification. The molecular ion [M]⁺ exhibits a CCS value of 131.0 Ų, while adduct formation with various ions produces distinct CCS signatures ranging from 125.5 Ų for [M+H-H₂O]⁺ to 178.3 Ų for [M+CH₃COO]⁻ [2].
The ultraviolet-visible absorption characteristics of 6-methoxy-1,2-dihydronaphthalene are influenced by its conjugated aromatic system. Related methoxy-substituted dihydronaphthalene derivatives demonstrate characteristic absorption maxima in the ultraviolet region [8]. Specifically, the absorption spectrum in ethanol shows λₘₐₓ = 274 nm with log ε = 4.25 for structurally similar compounds [8].
The electronic transitions in the compound are attributed to π→π* transitions within the aromatic system, with the methoxy group serving as an electron-donating substituent that influences the electronic properties [8].
6-Methoxy-1,2-dihydronaphthalene and related compounds exhibit notable fluorescence properties that make them suitable for photophysical studies [9] [10]. The fluorescence characteristics are enhanced by the rigid structure of the dihydronaphthalene backbone [10].
Research on structurally related 6-methoxy compounds demonstrates significant fluorescence emission with applications in fluorescent dye synthesis [9]. The compounds have been characterized by visible absorption-emission spectra and successfully applied as fluorescent materials [9].
The photophysical behavior includes fluorescence quenching by oxygen and shorter singlet lifetimes in aerated solvents, which supports assignments of excited state processes [11]. The fluorescence properties are particularly relevant for applications in biological imaging and chemical sensing [12].
The stability and reactivity of 6-methoxy-1,2-dihydronaphthalene are characterized by several key features:
Chemical Stability: The compound demonstrates stability under ambient conditions but shows reactivity toward oxidizing agents and electrophilic species [3]. The methoxy group serves as an electron-donating substituent, activating the aromatic ring toward electrophilic aromatic substitution reactions [3].
Thermal Stability: While stable at moderate temperatures, the compound undergoes thermal decomposition at temperatures exceeding 300°C [6] [7]. The decomposition process involves radical formation and hydrogen atom abstraction mechanisms [6] [7].
Photochemical Behavior: The compound exhibits photochemical reactivity, particularly under ultraviolet irradiation, leading to various photodegradation pathways [11]. The photochemical processes involve excited singlet and triplet states that participate in oxidative reactions [11].
Reactivity toward Electrophiles: The aromatic system, activated by the methoxy substituent, demonstrates enhanced reactivity toward electrophilic reagents, facilitating various synthetic transformations .
The electrochemical behavior of 6-methoxy-1,2-dihydronaphthalene reflects the electronic properties of the substituted aromatic system. Related dihydronaphthalene compounds demonstrate characteristic oxidation potentials that vary with substitution patterns [14] [15].
Anodic Oxidation: The compound undergoes electrochemical oxidation at carbon electrodes, leading to the formation of radical cation intermediates [14] [16]. The oxidation process involves single-electron transfer mechanisms that generate reactive intermediates capable of participating in subsequent chemical transformations [14].